2-Formamido-3-methoxybutanoic acid
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Overview
Description
2-Formamido-3-methoxybutanoic acid is an organic compound with the molecular formula C6H11NO4. It is a derivative of butanoic acid, featuring a formamido group at the second position and a methoxy group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-formamido-3-methoxybutanoic acid typically involves the formylation of 3-methoxybutanoic acid. One common method includes the reaction of 3-methoxybutanoic acid with formamide under acidic conditions to introduce the formamido group at the second position. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Formamido-3-methoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formamido group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
2-Formamido-3-methoxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-formamido-3-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2-Formamido-3-mercapto-3-methylbutanoic acid: This compound features a mercapto group instead of a methoxy group, leading to different chemical properties and reactivity.
2-Amino-3-methoxybutanoic acid: Lacks the formamido group, resulting in distinct biological and chemical behavior.
Uniqueness: 2-Formamido-3-methoxybutanoic acid is unique due to the presence of both formamido and methoxy groups, which confer specific reactivity and interaction profiles. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
7505-36-4 |
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Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-formamido-3-methoxybutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(11-2)5(6(9)10)7-3-8/h3-5H,1-2H3,(H,7,8)(H,9,10) |
InChI Key |
YOVXZERCEPWGPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC=O)OC |
Origin of Product |
United States |
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